molecular formula C19H23NO3S2 B2693630 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1448133-13-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2693630
CAS No.: 1448133-13-8
M. Wt: 377.52
InChI Key: YMCDRKMFUBZHRS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxyl group, and a methylthio-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through catalytic hydrogenation of naphthalene derivatives under high pressure and temperature.

    Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydronaphthalene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Hydroxy-Substituted Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using the appropriate phenyl derivative and a Lewis acid catalyst.

    Methylthio Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide: This compound has a similar structure but with a pivalamide group instead of a sulfonamide group.

    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: This compound has a pyrazole ring and a carboxamide group.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a tetrahydronaphthalene core with a sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-24-17-9-6-15(7-10-17)19(21)13-20-25(22,23)18-11-8-14-4-2-3-5-16(14)12-18/h6-12,19-21H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDRKMFUBZHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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